molecular formula C15H20Cl2N2O B3026220 trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide CAS No. 67579-13-9

trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide

Katalognummer: B3026220
CAS-Nummer: 67579-13-9
Molekulargewicht: 315.2 g/mol
InChI-Schlüssel: PAAVHVCJPYRNLY-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide (CAS 67579-13-9) is a compound of significant interest in preclinical and pharmacological research. It belongs to a class of synthetic compounds known colloquially as "U-drugs," which were originally investigated in the 1970s and 1980s by the Upjohn Company for their potential as analgesic agents . This compound is a non-fentanyl novel synthetic opioid that acts as a potent μ-opioid receptor agonist . Its primary research value lies in its utility as a chemical tool for studying opioid receptor binding, function, and signal transduction. Researchers utilize it to investigate the structure-activity relationships (SAR) of synthetic opioids, particularly how the trans configuration of the cyclohexyl ring influences receptor affinity and selectivity . The emergence of this compound and its analogs on the illicit drug market has underscored the importance of rigorous forensic toxicology . Consequently, it serves as a critical reference standard in the development and validation of analytical methods for detecting novel synthetic opioids in biological and non-biological samples . This product is provided For Research Use Only (RUO) . It is intended for use in controlled laboratory settings by qualified researchers. It is not for human or veterinary diagnostic or therapeutic use , and it is strictly prohibited for any form of personal use. Researchers should adhere to all applicable laws and regulations governing the handling of such compounds.

Eigenschaften

IUPAC Name

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-19(2)14-6-4-3-5-13(14)18-15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14H,3-6H2,1-2H3,(H,18,20)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAVHVCJPYRNLY-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342691
Record name rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-13-9
Record name rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide involves several steps. The initial preparation was as a mixture of the compound . The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The synthesis of trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide involves stereoselective reactions to establish the trans configuration of the cyclohexylamine moiety. Key steps include:

Cyclohexane Diamine Precursor Preparation

  • Starting material : trans-2-(Dimethylamino)cyclohexylamine is synthesized via reductive amination of cyclohexanone with dimethylamine using titanium tetrachloride (TiCl₄) as a catalyst .

  • Reaction conditions :

    • Solvent: Ether or tetrahydrofuran (THF)

    • Temperature: Below 5°C during TiCl₄ addition, followed by room-temperature stirring .

    • Yield: ~86% after distillation .

Acylation with Benzoyl Chloride

  • Reaction : The trans-diamine reacts with 3,4-dichlorobenzoyl chloride in the presence of triethylamine (Et₃N) to form the target amide .

    trans 2 Dimethylamino cyclohexylamine+3 4 Dichlorobenzoyl chlorideEt N THFU 47109\text{trans 2 Dimethylamino cyclohexylamine}+\text{3 4 Dichlorobenzoyl chloride}\xrightarrow{\text{Et N THF}}\text{U 47109}
  • Conditions :

    • Solvent: THF or chloroform

    • Stoichiometry: Equimolar reactants

    • Workup: Crystallization from ether yields colorless needles (77% yield) .

Metabolic Reactions

In vitro and in vivo studies reveal extensive hepatic metabolism via cytochrome P450 enzymes:

Primary Metabolic Pathways

Reaction TypeMetabolite StructureBiological Activity
N-Demethylation 3,4-Dichloro-N-[2-(methylamino)cyclohexyl]-benzamideReduced MOR affinity
Hydroxylation 3,4-Dichloro-N-[2-(dimethylamino)-4-hydroxycyclohexyl]-benzamideInactive
  • Key findings :

    • N-Demethylation is the dominant pathway in humans and rats, producing a metabolite with 18-fold lower μ-opioid receptor (MOR) affinity .

    • Hydroxylation occurs at the cyclohexane ring but contributes minimally to pharmacological effects .

Stability and Degradation

  • Thermal stability : Stable at room temperature but degrades under reflux conditions in polar aprotic solvents .

  • Photodegradation : Exposure to UV light induces cleavage of the dichlorophenyl group, forming chlorinated byproducts .

Analytical Characterization

MethodKey DataSource
NMR (CDCl₃) δ 1.2–2.1 (cyclohexyl), δ 7.4–7.6 (aryl)
Mass Spectrometry M⁺ = 349 m/z
HPLC Retention Time 8.2 min (C18 column, 60% MeCN/H₂O)

Comparative Reactivity with Analogs

CompoundKey Structural DifferenceMetabolic Rate (t₁/₂)
U-47700 N-Methyl substitution2.1 hours (rat)
U-47109 N-Desmethyl3.8 hours (rat)
U-49900 Diethylamino substituent4.5 hours (rat)
  • Note : U-47109 exhibits slower hepatic clearance compared to U-47700 due to reduced steric hindrance .

Wirkmechanismus

Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide exerts its effects by binding to the μ-opioid receptor with high affinity (K_i 11.1 ± 0.4 nM) . This binding activates the receptor, leading to analgesic effects and potential euphoria. The compound has significantly lower affinity for the κ-opioid receptor and δ-opioid receptor . The activation of the μ-opioid receptor inhibits the release of neurotransmitters, reducing pain perception and producing other opioid-like effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and pharmacological features of U-47700 can be contextualized against related synthetic opioids, including AH-7921 , U-47109 , U-51754 , U-49900 , and AP01 (4-phenyl-AH-7921). These compounds share core motifs but differ in substituents, leading to variations in potency, receptor selectivity, and legal status.

Structural and Pharmacological Comparisons

Compound Key Structural Differences Receptor Affinity (MOR/KOR) Potency vs. Morphine Legal Status (Schedule) Prevalence/Notes
U-47700 N-methyl group on benzamide; dimethylamino at 2-position of cyclohexane High MOR selectivity 7.5× Schedule I (USA, EU, Canada) Most prevalent illicit NSO pre-2017
AH-7921 Benzamide linked to [1-(dimethylamino)cyclohexyl]methyl group (no N-methyl) Mixed MOR/KOR activity 1.3× Schedule I (UN 1961 Convention) Structurally isomeric to U-47700
U-47109 No N-methyl group; dimethylamino at 2-position of cyclohexane Not well studied Lower than U-47700 Controlled in Canada Precursor to U-47700 derivatives
U-51754 Benzeneacetamide instead of benzamide; dimethylamino at 2-position of cyclohexane KOR-selective Not reported Schedule I (USA) Developed to study KOR selectivity
U-49900 Diethylamino instead of dimethylamino on cyclohexane Presumed MOR agonist Not reported Schedule I (USA) Post-U-47700 market replacement
AP01 (4-phenyl-AH-7921) Phenyl group added to cyclohexane ring in AH-7921 scaffold Mixed MOR/KOR Not reported Under investigation Experimental analog; limited data

Key Findings

Structural Determinants of Activity: The N-methyl group in U-47700 enhances MOR affinity and metabolic stability compared to AH-7921 and U-47109 . Cyclohexylamine substitution (e.g., diethylamino in U-49900) alters lipophilicity and duration of action . Benzamide vs. benzeneacetamide (U-51754) shifts receptor selectivity toward κ-opioid receptors (KOR) .

Toxicity and Abuse Potential: U-47700 and AH-7921 are associated with fatal intoxications due to respiratory depression, with U-47700’s shorter half-life increasing re-dosing risks .

Legal and Market Trends :

  • Following U-47700’s international control in 2017, analogs like U-49900 and methylenedioxy-U-47700 emerged as legal alternatives .
  • AH-7921 was controlled earlier (2015) due to its global misuse, but structural analogs remain under surveillance .

Biologische Aktivität

Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly known as U-47700, is a synthetic opioid that has gained attention due to its potent analgesic properties and its association with various cases of intoxication and fatalities. Initially developed in the 1970s as a potential analgesic by Upjohn, U-47700 is structurally related to the earlier experimental opioid AH-7921. This article reviews the biological activity of U-47700, focusing on its pharmacological effects, metabolic pathways, and associated case studies.

Opioid Receptor Affinity

U-47700 primarily acts as a μ-opioid receptor (MOR) agonist. Research indicates that it exhibits a high selectivity for MOR over other opioid receptors such as κ-opioid receptor (KOR) and δ-opioid receptor (DOR). The binding affinities are summarized in the following table:

CompoundMOR KD_D (nM)KOR KD_D (nM)Ratio MOR/KOR
U-477005.39100.006
U-47109599100.065
U-4852020029000.069

The data shows that U-47700 has a significantly lower affinity for KOR compared to MOR, indicating its potential for producing fewer side effects associated with KOR activation .

Analgesic Potency

In animal models, U-47700 has demonstrated considerable analgesic potency. For instance, in the mouse tail flick test, it exhibited an ED50_{50} of 0.2 mg/kg, compared to morphine's ED50_{50} of 1.5 mg/kg, suggesting that while it has lower affinity at MOR, it is more potent as an analgesic agent .

Stereochemistry

The stereochemistry of U-47700 plays a crucial role in its biological activity. Studies have shown that the trans (1R,2R) stereoisomer is significantly more potent than its cis counterparts. The potency difference is attributed to the spatial arrangement of functional groups affecting receptor binding dynamics .

Metabolic Pathways

U-47700 undergoes complex metabolic transformations in vivo. A study utilizing liquid chromatography high-resolution mass spectrometry revealed that after administration, the compound is primarily metabolized through demethylation and hydroxylation processes. Notably, parent compounds were found in trace amounts in urine samples, suggesting that urinary markers should focus on metabolites rather than the parent compound itself .

Major Metabolites

The major metabolic reactions identified include:

  • N-demethylation
  • Hydroxylation of the cyclohexyl ring

These metabolites can serve as potential biomarkers for detecting U-47700 exposure in forensic toxicology .

Case Studies

U-47700 has been implicated in numerous intoxication cases, highlighting its risks when used recreationally or outside clinical settings.

Case Study Overview

  • Acute Intoxication Case : A report documented a fatal case involving a 28-year-old male who was found deceased with significant levels of U-47700 detected in his blood (330 μg/L). The cause of death was attributed to aspiration due to mixed drug toxicity, including U-47700 and other substances like methylamphetamine .
  • Retrospective Analysis : Another case involved retrospective screening of post-mortem samples where U-47700 was identified among several other drugs using advanced mass spectrometry techniques. This highlights the importance of comprehensive toxicological screening for emerging synthetic opioids .

Q & A

Q. What synthetic methodologies are effective for preparing trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide?

The synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with a stereochemically defined 2-(dimethylamino)cyclohexylamine. A general method includes dissolving the amine in a polar aprotic solvent (e.g., CH2_2Cl2_2) under inert conditions, followed by dropwise addition of the acyl chloride. Triethylamine (Et3_3N) is often used as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography. Stereochemical control requires chiral resolution or enantioselective catalysis to maintain the trans configuration .

Q. How is the stereochemistry of the compound verified experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, analogous cyclohexyl benzamide derivatives (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) have been structurally resolved using single-crystal diffraction, revealing chair conformations and axial-equatorial substituent orientations . Alternatively, chiral HPLC or NMR analysis with chiral shift reagents can distinguish enantiomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with distinct signals for dimethylamino groups (δ ~2.2 ppm) and aromatic protons (δ ~7.0–7.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C15_{15}H20_{20}Cl2_2N2_2O).
  • IR spectroscopy : Detects carbonyl stretching (C=O, ~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps like amide bond formation. Reaction path search algorithms (e.g., GRRM) identify intermediates and competing pathways, enabling selection of optimal catalysts, solvents, and temperatures. For instance, ICReDD’s integrated computational-experimental workflows have reduced trial-and-error in reaction design .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in pharmacological assays (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Stereochemical impurities : Ensure enantiomeric purity via chiral chromatography.
  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays.
  • Receptor heterogeneity : Validate target specificity using knockout cell lines or competitive binding assays. Cross-reference structural analogs (e.g., AH-7921, U-48800) to contextualize activity .

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

The cyclohexyl group’s chair-to-chair interconversion influences binding kinetics. Molecular dynamics (MD) simulations reveal that the trans configuration stabilizes interactions with hydrophobic pockets in target proteins (e.g., opioid receptors). Free energy perturbation (FEP) calculations quantify binding affinities for rational drug design .

Q. What advanced separation techniques improve purity for in vivo studies?

  • Preparative HPLC : Uses chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.
  • Membrane technologies : Nanofiltration removes low-molecular-weight impurities while retaining the target compound .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Challenges Evidence-Based Solutions
Stereochemical validationX-ray crystallography, chiral HPLCCrystal growth difficultiesCo-crystallization with chiral auxiliaries
Synthetic yield optimizationDFT-based reaction modelingCompeting side reactionsSolvent screening via COSMO-RS simulations
Biological activity assaysRadioligand binding, MD simulationsOff-target effectsUse of isothermal titration calorimetry (ITC)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide
Reactant of Route 2
Reactant of Route 2
trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.